molecular formula C18H19Cl2N3O3 B2687735 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396850-86-4

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No. B2687735
CAS RN: 1396850-86-4
M. Wt: 396.27
InChI Key: SWIWJFPZOJUWQT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and is involved in the development and progression of certain types of cancer.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of urea derivatives, which are related to the compound . For example, studies on ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine demonstrate the synthesis process and provide insight into their conformational studies. These compounds adopt preferred conformations, and the presence of at least two conformations at the urea unit is observed, supported by molecular modeling studies (Iriepa et al., 1997).

Chemical Reactions and Applications

Research on the steric carbonyl protection, metalation, and cleavage of highly hindered ureas discusses methods for preparing ureas with sterically protected carbonyl groups and their potential applications in organic synthesis (Hassel & Seebach, 1978).

Pharmaceutical Research

A study on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase explores their structure-activity relationships, pharmacokinetics, and effects on reducing inflammatory pain, demonstrating potential pharmaceutical applications (Rose et al., 2010).

Materials Science

Investigations into the electronic, optical, and nonlinear optical properties of novel compounds, such as a chalcone derivative, reveal potential applications in optoelectronic device fabrications. These studies show that certain molecules exhibit superior properties suitable for use in materials science (Shkir et al., 2018).

Corrosion Inhibition

Research on the inhibition effect of urea-derived Mannich bases on a mild steel surface in HCl solution provides insights into their effectiveness as corrosion inhibitors. This study demonstrates the potential of these compounds in protecting metals from corrosion, highlighting their application in industrial maintenance (Jeeva et al., 2015).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c19-15-2-1-14(9-16(15)20)22-18(25)21-10-12-3-6-23(7-4-12)17(24)13-5-8-26-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWJFPZOJUWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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